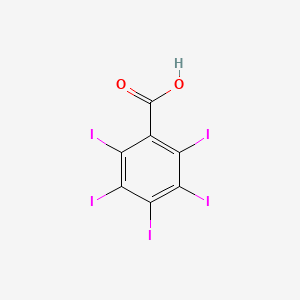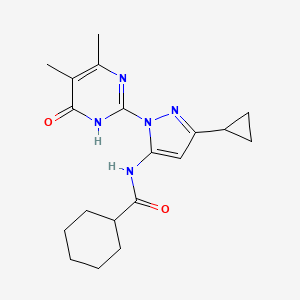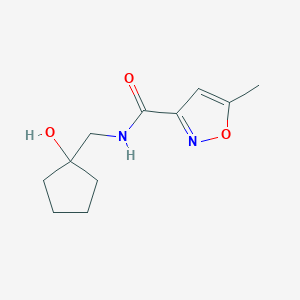
2,3,4,5,6-Pentaiodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentaiodobenzoic acid is a highly substituted benzoic acid derivative where all the hydrogen atoms on the benzene ring are replaced by iodine atoms. This compound is of interest due to its potential applications in crystal engineering and the role of halogen bonds in the formation of crystal packing .
Synthesis Analysis
The synthesis of polyhalogenated benzoic acids often involves halogen exchange reactions or direct halogenation of benzoic acid derivatives. For instance, 2,3,4,5,6-Pentafluorobenzoic acid was synthesized from a pentachlorobenzonitrile precursor through a fluorine exchange reaction . Although the synthesis of 2,3,4,5,6-Pentaiodobenzoic acid is not directly described in the provided papers, similar methodologies could potentially be applied, such as starting with a pentachlorobenzoic acid and performing an iodine exchange reaction.
Molecular Structure Analysis
The molecular structure of 2,3,4,5,6-Pentaiodobenzoic acid would be expected to exhibit significant noncovalent interactions, particularly halogen bonds, due to the presence of five iodine atoms. The study of a related compound, the 2-methylpyridinium salt of pentaiodobenzoic acid, revealed the presence of I...O type halogen bonds, which are crucial for the formation of the crystal structure .
Chemical Reactions Analysis
While the specific chemical reactions of 2,3,4,5,6-Pentaiodobenzoic acid are not detailed in the provided papers, the presence of multiple iodine atoms would make it a reactive species towards nucleophilic substitution reactions. The iodine atoms could potentially be replaced by other groups, leading to a wide variety of derivatives. The reactivity of such polyiodinated compounds is often exploited in organic synthesis and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5,6-Pentaiodobenzoic acid would be influenced by the high atomic weight and polarizability of the iodine atoms. This could result in a compound with a relatively high molecular weight and density, as well as distinct optical properties. The compound's solubility in various solvents and its melting point would also be of interest, but these properties are not discussed in the provided papers.
Aplicaciones Científicas De Investigación
Crystal Structure and Noncovalent Interactions
- Research on the crystal packing of the 2-methylpyridinium salt of pentaiodobenzoic acid (PIBA) reveals the presence of noncovalent interactions of the I⋯O type, a form of halogen bond. Quantum chemical calculations were used to estimate the energies of these interactions (Bondarenko et al., 2021).
Synthesis and Photophysical Properties
- The compound has been involved in the synthesis of fluorescent penta- and tetraalkynylfluorobenzenes via Sonogashira cross-coupling reactions, highlighting its potential in the creation of fluorescent materials (Sharif et al., 2013).
Halogen Bonding in Complexes
- In the formation of heteroleptic neutral complexes involving Zn(II), pentaiodobenzoic acid (HPIBA) plays a crucial role. Specific non-covalent interactions involving halogen atoms (halogen bonding) were examined in these complexes, using DFT calculations for deeper understanding (Bondarenko et al., 2022).
Influence on Halogen Bond Strength
- The influence of substituents in the aromatic ring on the strength of halogen bonding in iodobenzene derivatives, including pentaiodobenzoic acid, has been studied. It was found that electron-withdrawing/donating properties of the substituent affect the halogen bonding properties significantly (Chernysheva et al., 2020).
Propiedades
IUPAC Name |
2,3,4,5,6-pentaiodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HI5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLWJOZRHQPFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)I)I)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HI5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentaiodobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2542315.png)

![(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2542317.png)



![2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2542328.png)




